Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate
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Overview
Description
Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate is a chemical compound with the molecular formula C6H8N4O4 and a molecular weight of 200.15 g/mol . This compound is part of the triazine family, which is known for its diverse applications in various fields such as chemistry, biology, and industry.
Preparation Methods
The synthesis of Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the condensation of carboxylic acids and amines in the presence of reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in tetrahydrofuran . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: It can undergo substitution reactions where functional groups are replaced by others. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles.
Scientific Research Applications
Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for activating carboxylic acids in peptide synthesis.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate involves its interaction with specific molecular targets. For example, in peptide synthesis, it reacts with carboxylic acids to form active esters, which then undergo nucleophilic attack by amines to form amides . This mechanism is crucial for its role in chemical synthesis and other applications.
Comparison with Similar Compounds
Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate can be compared with other triazine derivatives such as:
4,5-Dihydro-1,2,4-triazin-6(1H)-ones: These compounds share a similar triazine core but differ in their functional groups and specific applications.
Diethylhexyl Butamido Triazone: Another triazine derivative used as a UV absorber in various materials. The uniqueness of this compound lies in its specific functional groups and the resulting chemical properties, which make it suitable for particular applications in synthesis and research.
Biological Activity
Methyl (3,5-dihydroxy-1,2,4-triazin-6-yl)glycinate is a triazine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various applications based on recent research findings.
- Molecular Formula : C6H8N4O4
- Molecular Weight : 200.15 g/mol
- Chemical Structure : The compound features a triazine ring with hydroxyl groups that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. A common method includes the condensation of carboxylic acids and amines in the presence of reagents like DMTMM (4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride) in tetrahydrofuran .
Enzyme Inhibition
Research indicates that this compound and its derivatives exhibit significant enzyme inhibition properties. For instance:
- Acetylcholinesterase (AChE) Inhibition : Compounds derived from triazine structures have shown considerable AChE inhibition, which is crucial for treating neurodegenerative diseases such as Alzheimer's .
Antioxidant Activity
The compound has also been evaluated for its antioxidant properties. In various studies, triazine derivatives demonstrated the ability to scavenge free radicals and reduce oxidative stress markers in cellular models. This suggests a potential role in preventing oxidative damage associated with chronic diseases .
Cytotoxic Effects
In vitro studies using B16F10 murine melanoma cells have shown that certain analogs of this compound can inhibit melanin production by affecting intracellular tyrosinase activity. Notably, some analogs did not exhibit cytotoxicity at concentrations up to 20 µM .
The mechanism by which this compound exerts its biological effects is primarily through interaction with specific molecular targets:
- Enzyme Interaction : The compound's hydroxyl groups may facilitate hydrogen bonding with active sites on enzymes like AChE and tyrosinase.
- Radical Scavenging : Its structure allows it to act as a free radical scavenger, thus mitigating oxidative stress.
Case Studies and Research Findings
Properties
IUPAC Name |
methyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N4O4/c1-14-3(11)2-7-4-5(12)8-6(13)10-9-4/h2H2,1H3,(H,7,9)(H2,8,10,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIRCVDOLUPWDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1=NNC(=O)NC1=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.